

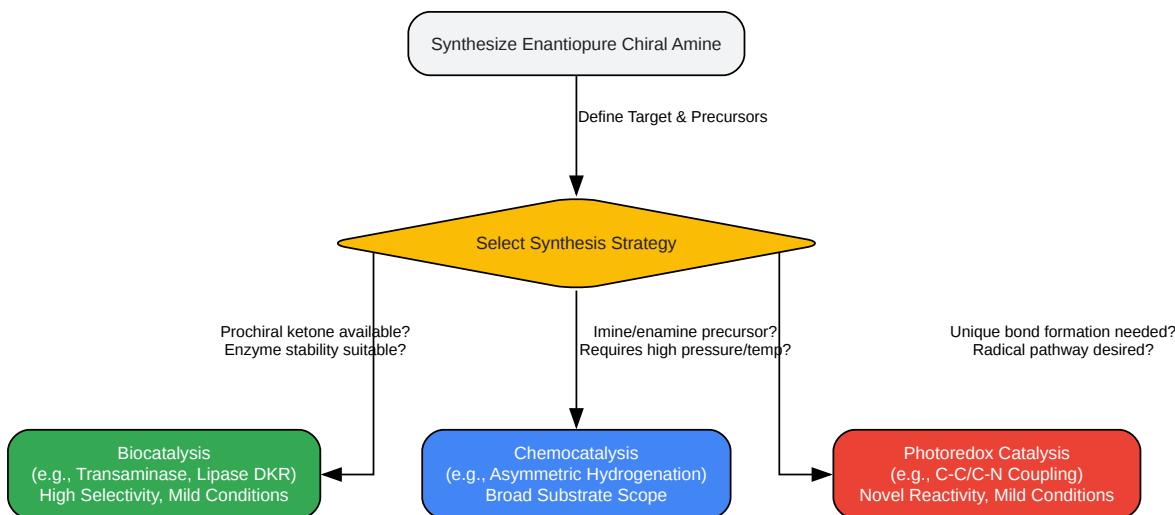
Application Notes & Protocols: Chiral Amine Synthesis via Continuous Flow Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>(R)-1-(3,4-Dimethoxyphenyl)ethylamine</i>
Cat. No.:	B020876

[Get Quote](#)


Introduction: A Paradigm Shift in Chiral Amine Synthesis

Chiral amines are cornerstones of the pharmaceutical industry, forming the structural core of over 40% of active pharmaceutical ingredients (APIs).^[1] Their stereochemistry is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient, scalable, and sustainable methods for producing single-enantiomer chiral amines is a paramount objective in drug development and manufacturing.^[2]

Traditional batch manufacturing, while foundational, often faces challenges related to scalability, process safety, and consistency.^[3] Exothermic reactions, handling of hazardous reagents, and difficulties in precise parameter control can hinder the transition from laboratory discovery to industrial production. Flow chemistry, or continuous flow manufacturing, has emerged as a transformative technology that addresses these limitations head-on.^{[4][5]} By conducting reactions in a continuously flowing stream through a network of tubes or channels, this approach offers unparalleled control over reaction parameters like temperature, pressure, and residence time.^[6] This precision leads to enhanced safety, improved yields, higher purity, and seamless scalability—qualities that are indispensable for modern API manufacturing.^{[3][7]}

This guide provides a detailed exploration of state-of-the-art flow chemistry applications for synthesizing chiral amines. We will delve into field-proven protocols and the scientific rationale

behind them, covering three key catalytic domains: Biocatalysis, Chemocatalysis, and the emerging field of Photoredox Catalysis. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to leverage continuous flow technology for more efficient and sustainable chemical synthesis.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a flow chemistry strategy for chiral amine synthesis.

Biocatalytic Approaches in Continuous Flow

Biocatalysis offers an exceptionally green and selective route to chiral amines, operating under mild conditions with exquisite enantioselectivity.^[8] The primary challenge in batch processes—catalyst recovery and reuse—is elegantly solved in flow chemistry by immobilizing the enzyme on a solid support. This heterogenized biocatalyst is then packed into a column (a packed-bed reactor or PBR), allowing for continuous operation over extended periods with simplified product isolation.^{[9][10]}

Method 1.1: Asymmetric Synthesis with Immobilized Transaminases (ATAs)

Principle of Operation: Amine transaminases (ATAs) are powerful enzymes that catalyze the asymmetric synthesis of a chiral amine from a prochiral ketone by transferring an amino group from an amine donor (like isopropylamine or L-alanine).[8][11] The reaction is often reversible, with an equilibrium that can be unfavorable.[12] Continuous flow systems provide a strategic advantage by enabling in situ product removal or by using a large excess of the amine donor to drive the reaction towards completion.[8][13] Immobilizing whole cells overexpressing a specific ATA is a cost-effective strategy that protects the enzyme and simplifies the process.[14][15]

Experimental Protocol: Kinetic Resolution of a Racemic Amine using a Packed-Bed Reactor

This protocol is adapted from methodologies describing the use of immobilized whole-cell transaminase biocatalysts for the kinetic resolution of racemic amines in a continuous-flow setup.[9]

- **Biocatalyst Preparation:**
 - *E. coli* cells overexpressing a desired (R)- or (S)-selective transaminase are harvested.
 - The cells are immobilized using a sol-gel process with hollow silica microspheres as a supporting agent to create a mechanically stable biocatalyst suitable for flow applications. [9]
- **Packed-Bed Reactor (PBR) Assembly:**
 - A suitable column (e.g., a 10 mm inner diameter glass column) is chosen.
 - The immobilized whole-cell biocatalyst (e.g., 1-2 g) is carefully packed into the column to create the packed bed. Ensure no voids or channeling can occur.
 - The PBR is integrated into a flow chemistry system equipped with an HPLC pump for substrate delivery and a back-pressure regulator (BPR) to maintain system pressure and prevent degassing.
- **Reaction Execution:**

- A substrate solution is prepared. For kinetic resolution, this consists of the racemic amine (e.g., rac-1-phenylethylamine, 100 mM) and an amino acceptor (e.g., pyruvate, 100 mM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
- The substrate solution is pumped through the PBR at a controlled flow rate (e.g., 0.1 - 0.5 mL/min) and temperature (e.g., 30 °C).
- The residence time is controlled by adjusting the flow rate.

- Analysis and Work-up:
 - The effluent from the reactor is collected.
 - Samples are analyzed by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the unreacted amine and the product ketone.

Workflow Diagram: ATA-Catalyzed Synthesis in a PBR

[Click to download full resolution via product page](#)

Caption: Schematic of a packed-bed reactor system for continuous biocatalytic amine synthesis.

Method 1.2: Dynamic Kinetic Resolution (DKR) with Immobilized Lipases

Principle of Operation: Dynamic Kinetic Resolution (DKR) is a high-efficiency process that overcomes the 50% theoretical yield limit of standard kinetic resolutions. It combines an enzymatic resolution step with the simultaneous *in situ* racemization of the slower-reacting enantiomer.^[16] In a groundbreaking chemoenzymatic approach, a fully continuous-flow system was developed using two sequential packed-bed reactors.^{[17][18]} The first reactor contains an immobilized lipase (e.g., *Candida antarctica* Lipase B) for the stereoselective acylation of one amine enantiomer. The second reactor contains a heterogeneous racemization catalyst (e.g.,

Pd on silica) to convert the unreacted enantiomer back into the racemate, which is then recycled.[17][19]

Experimental Protocol: Fully Continuous-Flow DKR of a Benzylic Amine

This protocol is based on the fully continuous-flow DKR system for benzylic amines.[17][18]

- Catalyst Preparation & Reactor Packing:

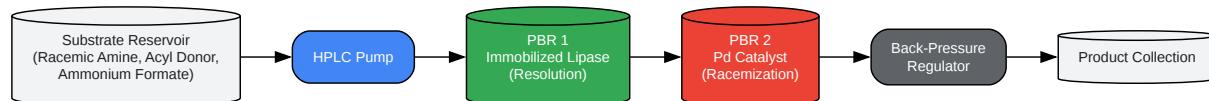
- Reactor 1 (Enzymatic Resolution): A column is packed with sol-gel immobilized Lipase B from *Candida antarctica* (CaLB).
- Reactor 2 (Racemization): A second column is packed with a palladium-based racemization catalyst (e.g., palladium on 3-aminopropyl-functionalized silica).

- Flow System Assembly:

- The two reactors are connected in series.
- The system is configured with a pump to deliver the reactant solution and a BPR to maintain a regulated pressure (e.g., 80 bar) to keep all components in a single phase at elevated temperatures.

- Reaction Execution:

- A solution of the racemic amine (e.g., rac- α -methylbenzylamine), an acylating agent (e.g., isopropyl 2-ethoxyacetate), and a hydrogen/nitrogen source for the racemization step (e.g., ammonium formate) is prepared in a suitable solvent (e.g., 2-methyl-2-butanol).[17]
- The solution is pumped through the system at a defined flow rate.
- The reactors are maintained at an optimal temperature (e.g., 60–70 °C) that balances the activity of both the enzyme and the racemization catalyst.


- Analysis:

- The effluent is collected and analyzed by chiral chromatography to determine the conversion to the acylated product and its enantiomeric excess.

Data Summary: Continuous-Flow DKR of Benzylic Amines[17]

Substrate (Racemic Amine)	Temp (°C)	Yield of Amide (%)	Enantiomeric Excess (ee%)
1-Phenylethylamine	70	85	>99
1-(4-Chlorophenyl)ethylamine	60	66	>99
1-(4-Methoxyphenyl)ethylamine	60	80	>99

Workflow Diagram: Chemoenzymatic DKR in Flow

[Click to download full resolution via product page](#)

Caption: A two-stage packed-bed reactor setup for continuous dynamic kinetic resolution.

Chemocatalytic Strategies in Continuous Flow

Chemocatalysis provides a powerful and often more broadly applicable alternative to biocatalysis for chiral amine synthesis. The transition to flow chemistry mitigates many of the safety risks associated with highly reactive or toxic metal catalysts and high-pressure hydrogenations, while also preventing catalyst leaching into the product stream.[7][20]

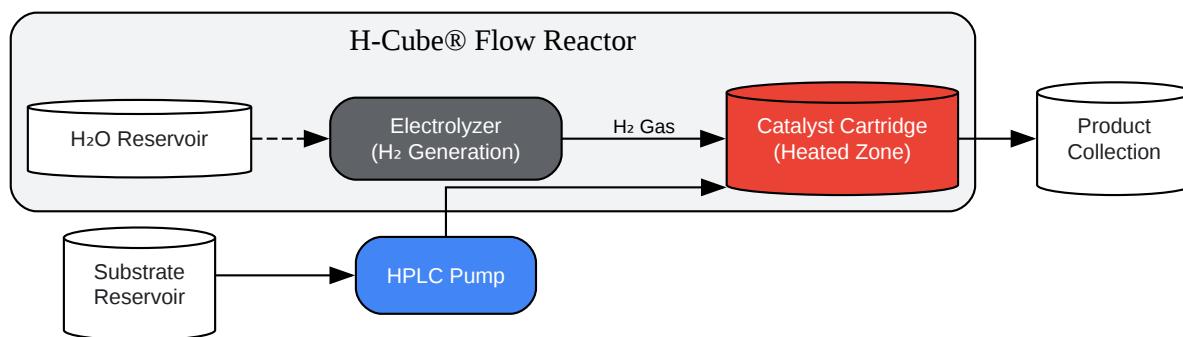
Method 2.1: Asymmetric Hydrogenation of Imines/Enamines

Principle of Operation: Asymmetric hydrogenation is a cornerstone of chiral synthesis. It involves the reduction of a prochiral imine or enamine using hydrogen gas in the presence of a

chiral transition metal catalyst (typically based on Rhodium, Ruthenium, or Iridium).[21] The enantioselectivity is dictated by the chiral ligand coordinated to the metal center.[22] Continuous flow reactors like the H-Cube® utilize catalyst-filled cartridges (CatCarts®) and generate hydrogen in situ from water, creating a safe, high-pressure environment ideal for these transformations.[22][23] This setup allows for rapid screening of catalysts and conditions, and straightforward, safe scale-up.

Experimental Protocol: Asymmetric Hydrogenation using an H-Cube® Flow Reactor

This protocol is based on the use of ThalesNano H-Cube® systems for asymmetric hydrogenation with supported chiral catalysts.[22][23]


- Catalyst Cartridge Preparation:
 - A heterogeneous catalyst is used, where a chiral Rhodium complex (e.g., [Rh(COD)(chiral ligand)]) is immobilized on a solid support like alumina via a linker.[22][23]
 - This catalyst is packed into a commercially available cartridge (CatCart®).
- System Setup:
 - The CatCart® is installed in the H-Cube® flow reactor.
 - The system is primed with the reaction solvent (e.g., ethyl acetate).
- Reaction Execution:
 - A solution of the substrate (e.g., (Z)- α -acetamidocinnamic acid methyl ester) in the solvent is prepared.
 - The desired reaction parameters are set on the H-Cube® controller: temperature (e.g., 25-50°C), hydrogen pressure (e.g., 10-80 bar), and flow rate (e.g., 0.5-1.0 mL/min). The system generates hydrogen via electrolysis of water.
 - The substrate solution is pumped through the heated CatCart®, where it mixes with hydrogen and reacts.
- Analysis:

- The product stream exiting the reactor is collected and analyzed by chiral chromatography to determine conversion and enantiomeric excess.

Data Summary: Continuous-Flow Asymmetric Hydrogenation[23]

Ligand	Support	Temp (°C)	Pressure (bar)	Conversion (%)	Enantiomeric Excess (ee%)
(S)- MonoPhos	Al ₂ O ₃	25	80	>99	96-97
(R,S)- Josiphos	Al ₂ O ₃	55	160	>99	83

Workflow Diagram: H-Cube® Asymmetric Hydrogenation

[Click to download full resolution via product page](#)

Caption: Schematic of an H-Cube® system for continuous flow asymmetric hydrogenation.

Emerging Technologies: Photoredox Catalysis in Flow

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling novel bond formations under exceptionally mild conditions.[24] However, scaling up photochemical reactions in batch is notoriously difficult due to the Beer-Lambert law, which

limits light penetration. Flow chemistry provides an ideal solution.[\[25\]](#) The narrow channels of microreactors or tubing ensure uniform irradiation of the reaction mixture, leading to dramatic increases in efficiency, reduced reaction times, and improved reproducibility.

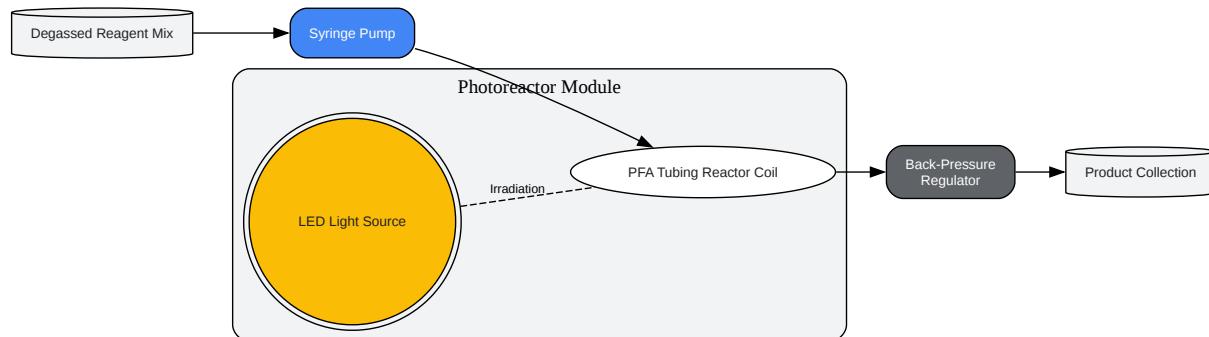
Application Example: Decarboxylative Arylation for Benzylic Amine Synthesis

Principle of Operation: This transformation forges a C-C bond by coupling an amino acid derivative with an aryl halide, a powerful method for creating complex chiral amine structures.[\[26\]](#)[\[27\]](#) The reaction proceeds via a dual catalytic cycle where a photoredox catalyst (e.g., an Iridium complex) absorbs visible light to generate a radical from the amino acid, which then engages with a nickel catalyst in a cross-coupling cycle. Flow reactors enhance this process by maximizing photon flux and ensuring precise control over the short-lived radical intermediates.[\[26\]](#)

Experimental Protocol: Optimization and Execution of a Photoredox Reaction in Flow

This protocol outlines a general workflow for translating a photoredox reaction from batch to flow, based on established optimization strategies.[\[26\]](#)[\[27\]](#)

- Batch Screening & Optimization:
 - The reaction (e.g., N-Boc-proline with 1-bromo-4-(trifluoromethyl)benzene) is first validated in a small-scale batch vial to confirm feasibility.
 - Microscale batch technology is used to rapidly screen parameters like catalyst, base, solvent, and light wavelength to find optimal conditions.[\[26\]](#)
- Flow Reactor Setup:
 - A simple flow reactor is assembled using a syringe pump, a length of chemically inert tubing (e.g., PFA or FEP) coiled around a light source (e.g., a 3D-printed mandrel fitted with high-power LEDs of the optimal wavelength), a BPR, and a collection vial.
- Flow Reaction Execution:
 - A degassed solution containing the amino acid, aryl halide, photoredox catalyst, nickel catalyst, ligand, and base is prepared.


- The solution is pumped through the irradiated tubing at a flow rate calculated to achieve the desired residence time (e.g., 8-40 minutes).
- The reactor can be cooled with a fan to dissipate heat from the LEDs.

- Analysis and Scale-Up:
 - The output is collected and analyzed to determine yield.
 - The throughput (mmol/h) is calculated and compared to the batch reaction to quantify the improvement. Scale-up can be achieved by running the system for longer periods or by using a larger volume reactor coil.

Data Comparison: Batch vs. Flow Photoredox Catalysis[25]

Reaction Type	Batch Throughput (mmol/h)	Flow Throughput (mmol/h)	Improvement Factor
Azide Reduction	0.058	0.70	12x
Radical Cyclization	0.0092	2.88	313x
Atom-Transfer Addition	0.63	1.1	1.7x

Workflow Diagram: Photocatalytic Flow Reactor

[Click to download full resolution via product page](#)

Caption: A typical setup for a continuous-flow photoredox reaction using an LED-irradiated coil reactor.

Conclusion and Future Outlook

Continuous flow chemistry represents a fundamental advancement in the synthesis of chiral amines, offering superior control, safety, and scalability compared to traditional batch methods. Through the use of immobilized biocatalysts, heterogeneous chemocatalysts, and innovative photoredox systems, flow technology enables the efficient and sustainable production of these vital pharmaceutical building blocks.

The future of this field lies in the integration of multiple "enabling technologies." We anticipate the increased use of multi-step, "telescoped" syntheses where crude product streams from one reactor are fed directly into the next, eliminating intermediate work-ups and purifications.^{[6][14]} Furthermore, the coupling of flow reactors with real-time analytics, automation, and machine learning algorithms will allow for self-optimizing systems that can rapidly identify ideal process conditions, pushing the boundaries of efficiency and discovery in pharmaceutical manufacturing.^[28]

References

- Debecker, D. et al. (2021). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. *Reaction Chemistry & Engineering*. Available at: [\[Link\]](#)^[8]
- Farkas, E. et al. (2018). Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. *Organic Letters*, 20(24), 8052–8056. Available at: [\[Link\]](#)^[17]^[18]^[19]
- Miskolczi, G. et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. *Molecules*, 24(9), 1786. Available at: [\[Link\]](#)^[9]
- ResearchGate. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode | Request PDF. Available at: [\[Link\]](#)^[16]
- Franklin, A. et al. (n.d.). Continuous production of a chiral amine in a packed bed reactor with co-immobilized amine dehydrogenase and formate dehydrogenase | Request PDF. ResearchGate. Available at: [\[Link\]](#)^[29]
- Contente, M. L. et al. (2023). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. *ACS Sustainable Chemistry & Engineering*. Available at: [\[Link\]](#)^[30]
- Benaglia, M. et al. (2016). Metal-Free Reduction of Chiral Imines in Batch and Flow Mode: A Convenient Strategy for the Synthesis of APIs Precursors. *Chemistry – A European Journal*, 22(52), 18961-18966. Available at: [\[Link\]](#)^[31]
- ResearchGate. (n.d.). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks | Request PDF. Available at: [\[Link\]](#)^[11]
- Thompson, L. A. (2017). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. *White Rose eTheses Online*. Available at: [\[Link\]](#)^[1]
- Ötvös, S. B., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. *Green Chemistry*. Available at: [\[Link\]](#)^[14]^[32]^[33]

- ResearchGate. (n.d.). Continuous Flow Synthesis of Chiral Amines in Organic Solvents: Immobilization of *E. coli* Cells Containing Both ω -Transaminase and PLP | Request PDF. Available at: [\[Link\]](#)^[15]
- Turner, N. J. et al. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. *Organic Letters*. Available at: [\[Link\]](#)^[34]
- Morris, R. H. et al. (n.d.). Asymmetric Hydrogenation Using Catalysts Based on Abundant Metals. *T-Space*. Available at: [\[Link\]](#)^[21]
- Legrand, F. et al. (2018). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. *Organic Letters*. Available at: [\[Link\]](#)^[35]
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. Available at: [\[Link\]](#)^[4]
- Asynt. (2023). What Role Does Flow Chemistry Play in API Manufacturing? Available at: [\[Link\]](#)^[3]
- Breen, J. R. et al. (2014). Continuous flow synthesis of chiral amines. *Abstracts of Papers of the American Chemical Society*. Available at: [\[Link\]](#)^[36]
- Leadbeater, N. E. (2011). Asymmetric reactions in continuous flow. *Beilstein Journal of Organic Chemistry*. Available at: [\[Link\]](#)^[37]
- ResearchGate. (n.d.). Kinetic resolution of chiral amines using packed-bed reactor | Request PDF. Available at: [\[Link\]](#)^[13]
- Törös, S. et al. (n.d.). A Continuous-Flow System for Asymmetric Hydrogenation Using Supported Chiral Catalysts. *Semantic Scholar*. Available at: [\[Link\]](#)^[23]
- Benaglia, M. et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. *Organic Process Research & Development*. Available at: [\[Link\]](#)^[6]
- Melchiorre, P. et al. (n.d.). Synthesis of Chiral Amines by C–C Bond Formation with Photoredox Catalysis | Request PDF. ResearchGate. Available at: [\[Link\]](#)^[24]

- Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Available at: [\[Link\]](#)^[7]
- Gotor-Fernández, V. et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. *ACS Catalysis*. Available at: [\[Link\]](#)^[28]
- MacMillan, D. W. C. et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. *ACS Central Science*. Available at: [\[Link\]](#)^[26]^[27]
- Vapourtec. (n.d.). Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. Available at: [\[Link\]](#)
- Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. *Biotechnology and Bioengineering*. Available at: [\[Link\]](#)^[12]
- Stephenson, C. R. J. et al. (2013). The Development of Visible-Light Photoredox Catalysis in Flow. *Accounts of Chemical Research*. Available at: [\[Link\]](#)^[25]
- Hauer, B. et al. (2024). Scalable and sustainable synthesis of chiral amines by biocatalysis. *Nature Communications*. Available at: [\[Link\]](#)^[2]
- Naber, J. R., & Buchwald, S. L. (n.d.). Packed-Bed Reactors for Continuous-Flow C-N Cross-Coupling | Request PDF. *ResearchGate*. Available at: [\[Link\]](#)^[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asynt.com [asynt.com]
- 4. syrris.com [syrris.com]
- 5. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. contractpharma.com [contractpharma.com]
- 8. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing)
DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 22. thalesnano.com [thalesnano.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Development of Visible-Light Photoredox Catalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]
- 27. Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology - PMC pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. dspace.uevora.pt [dspace.uevora.pt]
- 32. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) pubs.rsc.org
- 33. [PDF] Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates | Semantic Scholar semanticscholar.org
- 34. pubs.acs.org [pubs.acs.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Continuous flow synthesis of chiral amines - White Rose Research Online eprints.whiterose.ac.uk
- 37. BJOC - Asymmetric reactions in continuous flow beilstein-journals.org
- To cite this document: BenchChem. [Application Notes & Protocols: Chiral Amine Synthesis via Continuous Flow Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020876#flow-chemistry-applications-for-chiral-amine-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com